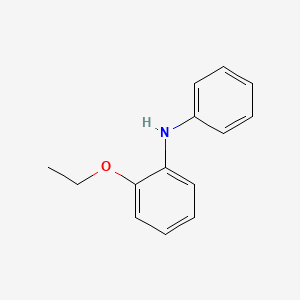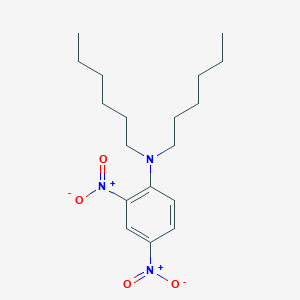
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is a complex organophosphorus compound It is characterized by the presence of a pyridine ring substituted with dichloro and trichloromethyl groups, and a phosphoramidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dioctyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used in studies involving enzyme inhibition, as it may act as an inhibitor for certain phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in target organisms.
Mecanismo De Acción
The mechanism of action of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can disrupt various cellular processes, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound shares the pyridine core and similar substituents but lacks the phosphoramidate group.
Dioctyl phosphoramidate: This compound contains the phosphoramidate moiety but lacks the pyridine ring and its substituents.
Uniqueness
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is unique due to the combination of its pyridine ring with dichloro and trichloromethyl substituents and the phosphoramidate group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
55733-18-1 |
|---|---|
Fórmula molecular |
C22H36Cl5N2O3P |
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
3,5-dichloro-N-dioctoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C22H36Cl5N2O3P/c1-3-5-7-9-11-13-15-31-33(30,32-16-14-12-10-8-6-4-2)29-20-18(23)17-28-21(19(20)24)22(25,26)27/h17H,3-16H2,1-2H3,(H,28,29,30) |
Clave InChI |
MTUXNPXUGIJLES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
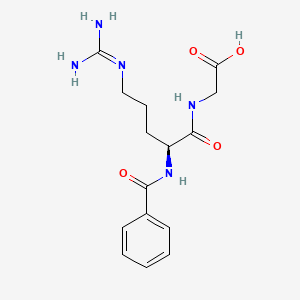
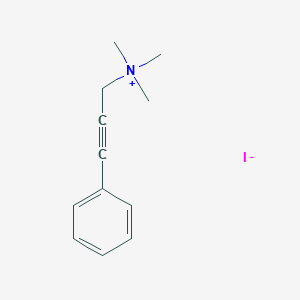
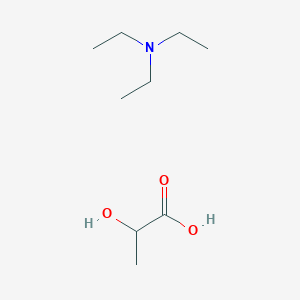
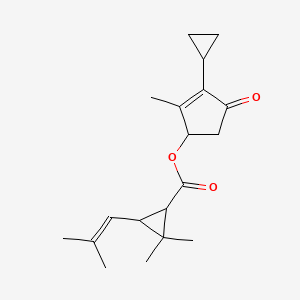
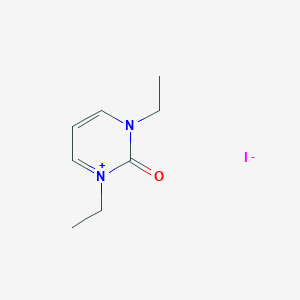

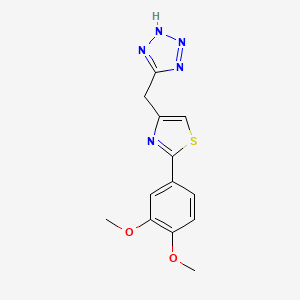
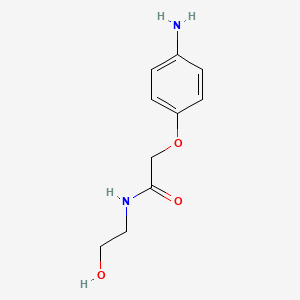
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
